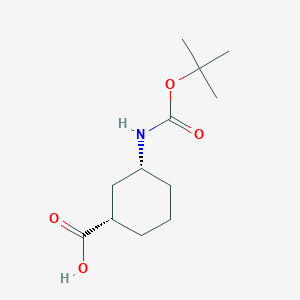

(1S,3R)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid

CAS No.: 222530-34-9

Cat. No.: VC2500621

Molecular Formula: C12H21NO4

Molecular Weight: 243.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 222530-34-9 |

|---|---|

| Molecular Formula | C12H21NO4 |

| Molecular Weight | 243.3 g/mol |

| IUPAC Name | (1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1 |

| Standard InChI Key | JSGHMGKJNZTKGF-DTWKUNHWSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)O |

| SMILES | CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O |

Introduction

Physical and Chemical Properties

Physical Characteristics

While the search results don't provide specific physical data for the (1S,3R) isomer, we can make reasonable inferences based on closely related compounds. Similar to trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid, it is likely a white to almost white crystalline solid or powder at room temperature . The compound would be expected to have a defined melting point, possibly in the range of 180-190°C based on related structures .

The physical appearance and stability characteristics would be important considerations for researchers working with this compound, particularly in pharmaceutical applications where purity and stability are paramount.

Chemical Reactivity

The chemical reactivity of (1S,3R)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid is defined by its functional groups:

-

The carboxylic acid group can participate in esterification, amide formation, and other carboxylic acid reactions, making it valuable for coupling reactions in peptide synthesis and other applications.

-

The Boc-protected amino group is stable under basic and neutral conditions but can be selectively deprotected under acidic conditions, typically using trifluoroacetic acid (TFA) or HCl in organic solvents.

-

The cyclohexane ring provides conformational rigidity but is relatively inert to most chemical transformations under standard conditions.

These properties make the compound suitable for selective chemical transformations in complex synthetic pathways, particularly where stereochemical control is essential.

Synthesis and Preparation Methods

Stereoselective Synthesis

Patent information related to trans-4-amino-cyclohexanecarboxylic acid derivatives describes processes that might be adaptable for the synthesis of the 3-substituted analog. One approach involves the hydrogenation of aromatic precursors to generate cyclohexane derivatives with controlled stereochemistry.

For example, patent WO2017134212A1 describes the conversion of p-aminobenzoic acid to trans-4-amino-1-cyclohexanecarboxylic acid using a catalyst system of 5% Ru/C under hydrogen pressure (15 bar) at 100°C in aqueous NaOH . Similar approaches might be adapted for the 3-position isomer with appropriate modifications to the starting materials and reaction conditions.

Purification and Isolation

The separation of stereoisomers is a critical challenge in the preparation of stereochemically pure compounds like (1S,3R)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid. Several methods might be employed:

-

Selective crystallization, leveraging differences in solubility between stereoisomers

-

Chromatographic separation using chiral stationary phases

-

Selective chemical modification of one stereoisomer to facilitate separation

Patent literature describes a method for separating trans and cis isomers of 4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid through selective esterification of the cis isomer . In this process, a mixture of cis and trans isomers is treated with bromoethane and potassium carbonate in acetone, resulting in preferential esterification of the cis isomer and allowing isolation of the pure trans product through precipitation and filtration . Similar strategies might be applicable to the separation of 3-substituted stereoisomers.

Applications in Pharmaceutical Research

Role in Drug Development

(1S,3R)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid and related compounds serve as valuable building blocks in pharmaceutical research. Based on information about similar compounds, it likely plays important roles in:

-

Synthesis of peptide-based therapeutics, where the cyclohexane backbone can confer stability and specific conformational properties

-

Development of enzyme inhibitors, particularly those requiring specific three-dimensional arrangements of functional groups

-

Creation of stereochemically defined intermediates for complex drug molecules

The compound's defined stereochemistry makes it particularly valuable for applications where the spatial arrangement of functional groups is crucial for molecular recognition and binding to biological targets.

Applications in Specific Therapeutic Areas

Information about related compounds suggests potential applications in the development of anticoagulants, particularly factor Xa inhibitors. The conformationally restricted cyclohexane backbone can serve as a scaffold for positioning key pharmacophoric groups in optimal orientations for interaction with biological targets.

The table below summarizes potential therapeutic applications based on research with related compounds:

| Therapeutic Area | Potential Application | Relevance of Stereochemistry |

|---|---|---|

| Anticoagulants | Building block for factor Xa inhibitors | Critical for binding to enzyme active site |

| Peptide Therapeutics | Conformationally restricted amino acid | Influences secondary structure and stability |

| Enzyme Inhibitors | Scaffold for positioning functional groups | Determines complementarity with target enzymes |

| Receptor Modulators | Structural element in receptor ligands | Affects receptor binding and selectivity |

Structure-Activity Relationship Studies

Compounds with defined stereochemistry like (1S,3R)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid are invaluable tools in structure-activity relationship (SAR) studies. By comparing the biological activities of different stereoisomers, researchers can gain insights into the three-dimensional requirements for interaction with biological targets.

For example, comparing the activities of (1S,3R) versus (1S,3S) isomers could reveal important information about the preferred spatial orientation of the amino group for optimal interaction with a target protein. Such studies are essential for rational drug design and optimization.

Comparative Analysis with Related Compounds

Stereoisomers Comparison

The stereochemistry of (1S,3R)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid distinguishes it from other isomers such as the (1S,3S) configuration. The search results specifically mention (1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid (CAS 1008773-73-6) , which differs only in the stereochemistry at position 3.

This subtle difference in stereochemistry can significantly affect:

-

Conformational preferences of the cyclohexane ring

-

Spatial orientation of the functional groups

-

Reactivity in stereoselective transformations

-

Binding affinity and selectivity for biological targets

Positional Isomers Analysis

Another important comparison is between 3- and 4-substituted derivatives. The search results provide information about trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid (CAS 53292-89-0) , which has the Boc-protected amino group at position 4 rather than position 3.

The table below compares key features of these related compounds:

This comparison highlights the structural diversity within this family of compounds and the importance of both position and stereochemistry in determining chemical and biological properties.

Protection Group Variations

While our focus is on the Boc-protected compound, it's worth noting that various protecting groups can be used for the amino functionality. According to patent literature, potential protecting groups include:

-

tert-butyloxycarbonyl (Boc)

-

9-fluorenylmethyloxycarbonyl (Fmoc)

-

acetyl

-

carbamate

-

p-methoxyphenyl

Different protecting groups offer varying stability under different reaction conditions and can be selected based on the specific requirements of the synthetic route.

Research Significance and Future Directions

Current Research Status

Based on the available search results, (1S,3R)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid appears to be a commercially available compound with potential applications in pharmaceutical research and organic synthesis. Its availability from suppliers such as Aladdin Scientific suggests ongoing research interest in this compound .

The relatively high price point ($756.90) may reflect the challenges associated with stereoselective synthesis and purification of this specific isomer . This also indicates its potential value in specialized research applications requiring stereochemical control.

Future Research Directions

Future research involving this compound might focus on:

-

Developing more efficient stereoselective synthetic routes with higher yields and purity

-

Exploring its incorporation into peptide-based therapeutics to enhance stability and biological activity

-

Investigating structure-activity relationships through systematic modification of the core structure

-

Expanding applications in medicinal chemistry beyond current therapeutic areas

Advances in synthetic methodology and analytical techniques will likely facilitate more widespread use of this compound in research and pharmaceutical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume